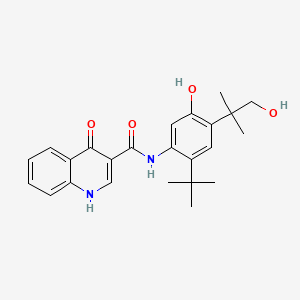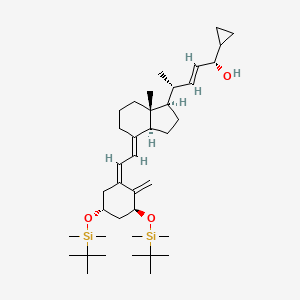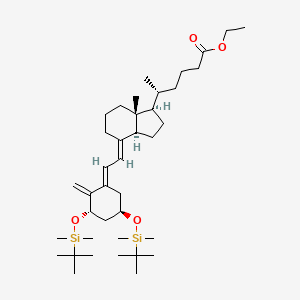
Fexofenadine D10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fexofenadine D10 is a deuterated form of fexofenadine, a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the pharmacokinetic properties of the compound. This compound retains the therapeutic effects of its non-deuterated counterpart while potentially offering improved metabolic stability and reduced side effects.
Mechanism of Action
Target of Action
Fexofenadine D10, also known as Fexofenadine, is a selective antagonist for the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions. By blocking the H1 receptor, this compound prevents histamine from binding and exerting its effects, thereby alleviating symptoms associated with allergies .
Mode of Action
This compound interacts with its target, the H1 histamine receptor, by antagonizing the actions of histamine . Histamine is an endogenous compound predominantly responsible for allergic symptomatology . By preventing histamine from binding to the H1 receptor, this compound inhibits the physiological effects of histamine, including vasodilation, increased vascular permeability, and sensory nerve stimulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . Histamine, upon release from mast cells and basophils during an allergic reaction, binds to H1 receptors and triggers a cascade of reactions leading to allergy symptoms. This compound, by blocking the H1 receptor, inhibits this pathway and thus alleviates the symptoms of allergies .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed rapidly, allowing for an onset of action within 1 hour . The principal pathways of this compound elimination are biliary and renal, with approximately 80% of an ingested dose eliminated in the feces and 11% eliminated in the urine .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms. By antagonizing the H1 receptor, this compound prevents histamine from exerting its effects, thereby reducing the severity of symptoms associated with allergic rhinitis and chronic idiopathic urticaria . These symptoms include repeated sneezing, runny nose, itchy eyes or skin, and general body fatigue .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of this compound, reducing its bioavailability . Additionally, genetic polymorphisms, particularly in the ATP-binding cassette subfamily B member 1 (ABCB1) gene, may influence the pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
Fexofenadine D10 interacts with the H1 receptor, a protein involved in mediating hypersensitivity and allergic reactions . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction is highly selective, with this compound carrying little-to-no activity at off-targets .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in allergic responses. It prevents the aggravation of allergic rhinitis and chronic idiopathic urticaria, reducing the severity of symptoms associated with these conditions . It does this by blocking the H1 receptor, thereby inhibiting the release of histamine and other inflammatory mediators .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the H1 receptor. It is considered an “inverse agonist” of the H1 receptor because it binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction is highly selective, and there is no evidence that this compound carries antidopaminergic or antiserotonergic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a positive antihistamine effect, which is probably no worse than the second-generation antihistamines . It also has a favorable safety profile, which is more likely better than that of the first-generation antihistamines .
Dosage Effects in Animal Models
In animal models, this compound has been shown to ameliorate Parkinson’s disease-related pathologies .
Metabolic Pathways
This compound is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The only identified metabolites are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fexofenadine D10 involves several key steps:
Starting Materials: The synthesis begins with benzene and methallyl as starting reactants.
Friedel–Crafts Alkylation: Benzene undergoes Friedel–Crafts alkylation with methallyl chloride in the presence of a Lewis acid catalyst to form an intermediate.
Hydrolysis and Oxidation: The intermediate is hydrolyzed and oxidized to form a carboxylic acid derivative.
Esterification and Reduction: The carboxylic acid derivative is esterified and then reduced to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Fexofenadine D10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Fexofenadine D10 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects on reaction mechanisms.
Biology: Investigated for its potential to reduce metabolic degradation in biological systems.
Medicine: Explored for its improved pharmacokinetic properties in treating allergic conditions.
Industry: Utilized in the development of new antihistamine formulations with enhanced efficacy and safety profiles.
Comparison with Similar Compounds
Cetirizine: Another second-generation antihistamine with similar therapeutic effects but higher sedative potential.
Loratadine: A non-sedating antihistamine with a longer duration of action but different metabolic pathways.
Desloratadine: An active metabolite of loratadine with improved efficacy and safety profiles.
Uniqueness of Fexofenadine D10: this compound stands out due to its deuterated structure, which offers enhanced metabolic stability and reduced side effects compared to its non-deuterated counterparts. This makes it a promising candidate for further research and development in the field of antihistamine therapy.
Properties
CAS No. |
1215900-18-7 |
|---|---|
Molecular Formula |
C32H29NO4D10 |
Molecular Weight |
511.73 |
Appearance |
White to Off-White Solid |
Purity |
0.98 |
quantity |
Milligrams-Grams |
Related CAS |
83799-24-0 (unlabelled) |
Synonyms |
4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid |
tag |
Fexofenadine |
Origin of Product |
United States |
Q1: Why is Fexofenadine D10 used as an internal standard for Fexofenadine quantification in the LC-MS/MS method described in the research?
A1: The research utilizes this compound as an internal standard due to its structural similarity to Fexofenadine. [] This similarity leads to comparable physicochemical behaviors during sample preparation and analysis. The difference in mass due to the ten deuterium atoms allows the mass spectrometer to differentiate between the analyte (Fexofenadine) and the internal standard (this compound). By comparing the signal ratios of the analyte and internal standard, the method corrects for potential variations during sample processing and ionization, ultimately enhancing the accuracy and precision of Fexofenadine quantification in plasma samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)









![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)

